(E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(Nicotinamido)ethyl 3-(furan-2-yl)acrylate is an organic compound that features a nicotinamide moiety linked to a furan ring via an ethyl acrylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate typically involves the esterification of nicotinamide with 3-(furan-2-yl)acrylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote esterification, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(Nicotinamido)ethyl 3-(furan-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The acrylate group can be reduced to form saturated esters.
Substitution: The nicotinamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Saturated esters.
Substitution: Substituted nicotinamide derivatives.
Scientific Research Applications
(E)-2-(Nicotinamido)ethyl 3-(furan-2-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-(nicotinamido)ethyl 3-(furan-2-yl)acrylate involves its interaction with specific molecular targets. The nicotinamide moiety can interact with enzymes involved in redox reactions, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: Shares the nicotinamide moiety but lacks the furan ring and acrylate group.
Furan-2-yl acrylate: Contains the furan ring and acrylate group but lacks the nicotinamide moiety.
Nicotinamide adenine dinucleotide (NAD+): A biologically relevant compound that contains a nicotinamide moiety.
Uniqueness
(E)-2-(Nicotinamido)ethyl 3-(furan-2-yl)acrylate is unique due to its combination of a nicotinamide moiety, a furan ring, and an acrylate group. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl (E)-3-(furan-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-14(6-5-13-4-2-9-20-13)21-10-8-17-15(19)12-3-1-7-16-11-12/h1-7,9,11H,8,10H2,(H,17,19)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYKXKNSCRJAOE-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCOC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)NCCOC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.